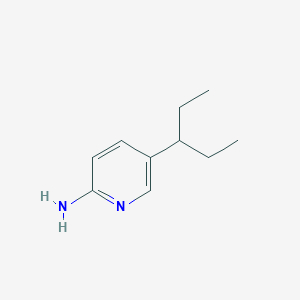

5-(Pentan-3-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

5-pentan-3-ylpyridin-2-amine |

InChI |

InChI=1S/C10H16N2/c1-3-8(4-2)9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12) |

InChI Key |

ZYPRKBXXJQKUEU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1=CN=C(C=C1)N |

Origin of Product |

United States |

Contextualization Within the Broader Scope of Substituted Aminopyridines

The 2-aminopyridine (B139424) moiety is a privileged scaffold in drug discovery and materials science. preprints.org This structural unit is a key component in a variety of biologically active compounds. For instance, derivatives of 2-aminopyridine have been synthesized and investigated as potent inhibitors of multidrug-resistant Staphylococcus aureus strains, highlighting their potential in combating antibiotic resistance. chemsrc.com The pyridine (B92270) nucleus is central to the development of various medical agents, including antimicrobials, antivirals, and anticancer therapeutics. chemsrc.com

Furthermore, the aminopyridine framework serves as a crucial building block for synthesizing more complex heterocyclic systems. acs.org Its unique electronic and structural properties, arising from the interplay between the amino group and the pyridine ring nitrogen, make it a versatile synthon in organic chemistry. acs.org Researchers have utilized 2-aminopyridine derivatives to create inhibitors for enzymes like nitric oxide synthases (NOS), where substitution patterns on the pyridine ring are critical for achieving both potency and selectivity. preprints.org The inherent biological activity and synthetic utility of the 2-aminopyridine core provide a rich context for evaluating the potential contributions of specific analogues like 5-(Pentan-3-yl)pyridin-2-amine.

Structural Significance of the Pentan 3 Yl Substituent on the Pyridine Scaffold

The introduction of an alkyl group such as pentyl inherently increases the lipophilicity ('fat-liking' nature) of the molecule compared to the unsubstituted 2-aminopyridine (B139424) parent. This property is crucial as it can influence the compound's solubility, its ability to cross biological membranes like the blood-brain barrier, and its metabolic stability. The branched nature of the pentan-3-yl substituent provides steric bulk. This bulkiness can play a significant role in dictating how the molecule fits into the binding pocket of a protein or enzyme, potentially leading to enhanced selectivity for a specific biological target. Studies on related structures have shown that bulky substituents can influence the half-life and pharmacological effects of a drug. chemsrc.com

The substitution is at the C5-position of the pyridine (B92270) ring, which has been shown to be a critical site for modulating biological activity. Research into 5-substituted pyridine analogues has demonstrated that modifications at this position can significantly influence binding affinity for targets such as neuronal nicotinic acetylcholine (B1216132) receptors. evitachem.com Therefore, the presence of the pentan-3-yl group at this specific location is expected to confer distinct properties upon the molecule, distinguishing it from other isomers and substituted aminopyridines.

Research Trajectories and Potential Academic Contributions of 5 Pentan 3 Yl Pyridin 2 Amine

Precursor Selection and Retrosynthetic Analysis Pertaining to this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For this compound, two primary disconnection points are considered: the C-C bond between the pyridine ring and the pentyl group, and the C-N bond of the amino group.

Disconnection Approach A: C5-Alkyl Bond

This is often the most strategic disconnection. The C5-C(pentyl) bond is broken, leading to a 5-halopyridine synthon and a pentan-3-yl organometallic reagent. This approach leverages the power of modern cross-coupling reactions.

Precursors:

A 2-amino-5-halopyridine (e.g., 2-amino-5-bromopyridine). The amino group can be pre-existing or protected.

A pentan-3-yl metallic reagent, such as (pentan-3-yl)boronic acid for Suzuki coupling or a pentan-3-ylzinc halide for Negishi coupling. wikipedia.orgorganic-chemistry.org

Disconnection Approach B: C2-Amino Bond

This approach involves disconnecting the C2-NH2 bond. This strategy relies on methods for direct amination of the pyridine ring.

Precursors:

A 2-halo-5-(pentan-3-yl)pyridine, which would undergo nucleophilic substitution with an ammonia (B1221849) source.

5-(pentan-3-yl)pyridine, which could be directly aminated at the C2 position using methods like the Chichibabin reaction. wikipedia.orgscientificupdate.com

The selection between these approaches depends on the availability of starting materials, desired regioselectivity, and functional group tolerance. Approach A is generally more versatile and high-yielding due to the efficiency of modern cross-coupling catalysis.

Established Synthetic Routes for Aminopyridine Derivatives

Long-standing methods in heterocyclic chemistry provide a foundational toolkit for the synthesis of the core aminopyridine scaffold.

Direct nucleophilic alkylation on an unactivated pyridine ring is challenging due to the ring's electron-deficient nature. wikipedia.org However, nucleophilic attack can be facilitated.

Alkylation: Nucleophiles typically attack the nitrogen atom to form pyridinium (B92312) salts. wikipedia.org While direct C-alkylation is rare, organometallic reagents can react with pyridines, often at the 2- and 4-positions. For instance, the reaction of pyridine derivatives with organolithium compounds can lead to alkylation. uoanbar.edu.iq More commonly, a leaving group on the ring is displaced in a nucleophilic aromatic substitution (SNAr) reaction.

Acylation: In aminopyridines, acylation predominantly occurs at the exocyclic amino group rather than the ring nitrogen, especially for 2- and 3-aminopyridines. publish.csiro.aupublish.csiro.au Catalysts like 4-(dimethylamino)pyridine (DMAP) are famously used to facilitate acylation reactions, typically forming an N-acylpyridinium intermediate that is highly reactive. acs.orgbiu.ac.ilacs.org

Table 1: Regioselectivity in the Acylation of Aminopyridines

| Isomer | Primary Site of Acylation | Mechanistic Pathway | Reference |

|---|---|---|---|

| 2-Aminopyridine | Exocyclic Amino Group | Direct acylation at NH₂ | publish.csiro.au |

| 3-Aminopyridine | Exocyclic Amino Group | Direct acylation at NH₂ | publish.csiro.au |

| 4-Aminopyridine | Ring Nitrogen (initially) | Forms N-acetylpyridinium, then rearranges | publish.csiro.au |

Introducing an amino group onto a pre-formed pyridine ring is a common and effective strategy.

Chichibabin Reaction: This classic reaction involves the direct amination of pyridine at the C2 position using sodium amide (NaNH₂) in a solvent like liquid ammonia or xylene. wikipedia.orgscientificupdate.com The mechanism is a nucleophilic addition of the amide anion (NH₂⁻) followed by the elimination of a hydride ion (H⁻). scientificupdate.com Recent modifications using a NaH-iodide composite have been shown to mediate the reaction under milder conditions. ntu.edu.sg

Substitution via N-Oxides: Pyridine can be activated towards nucleophilic attack by first converting it to a pyridine N-oxide. wikipedia.orgresearchgate.net Treatment with an activating agent like tosyl anhydride (B1165640) makes the C2 and C4 positions highly electrophilic and susceptible to attack by amine nucleophiles. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): A halogen atom at the C2 or C4 position of a pyridine ring is readily displaced by nucleophiles, including ammonia or amines, to form the corresponding aminopyridine. wikipedia.orguoanbar.edu.iq This is a highly reliable method for generating 2-aminopyridines from 2-halopyridines.

These methods build the pyridine ring from acyclic precursors, allowing for the incorporation of desired substituents from the start.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the cyclocondensation of a 1,3-dicarbonyl compound with an enamine and ammonia to construct the pyridine ring. core.ac.uk A modification uses an alkynone, which reacts with an enamine in a tandem Michael addition-heterocyclization process, offering excellent regiochemical control. core.ac.ukacs.org By carefully selecting the starting materials, a 2-amino-5-alkylpyridine can be synthesized.

Multicomponent Reactions (MCRs): Modern synthetic approaches often employ one-pot multicomponent reactions to build complex molecules efficiently. For example, a three-component reaction between an enaminone, malononitrile, and a primary amine can yield highly substituted 2-aminopyridine derivatives under solvent-free conditions. nih.gov Another one-pot procedure involves the reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org These methods are valued for their atom economy and operational simplicity. nih.govrsc.org

Table 2: Comparison of Cyclocondensation Strategies for Pyridine Synthesis

| Reaction Name | Key Precursors | General Product | Reference |

|---|---|---|---|

| Bohlmann-Rahtz | Enamine, Alkynone | Polysubstituted Pyridines | core.ac.ukacs.org |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone | 2-Pyridone | youtube.com |

| MCR Synthesis | Enaminone, Malononitrile, Amine | 2-Amino-3-cyanopyridines | nih.gov |

| Four-Component Cascade | Ketene Aminal, Aldehyde, Diketene, Amine | Imidazo[1,2-a]pyridines | nih.gov |

Modern Catalytic and Eco-friendly Synthesis Protocols

Recent advances focus on improving efficiency, selectivity, and environmental sustainability through catalysis.

Transition metal catalysis is arguably the most powerful tool for the synthesis of 5-alkyl-2-aminopyridines like the target compound. tcichemicals.comeie.gr These reactions excel at forming C-C bonds with high precision.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. researchgate.nettandfonline.com To synthesize this compound, one would couple 2-amino-5-bromopyridine (B118841) with (pentan-3-yl)boronic acid. This method is known for its mild conditions and high functional group tolerance.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is particularly effective for coupling sp³, sp², and sp carbon centers. The synthesis could involve reacting a 2-amino-5-halopyridine with a (pentan-3-yl)zinc halide.

Buchwald-Hartwig Amination: While used for C-N bond formation, this palladium-catalyzed reaction is a key part of many modern syntheses of substituted aminopyridines. tandfonline.comacs.org For instance, a synthetic route could first use a Suzuki reaction to create the C-C bond, forming a 4-aryl-2-halopyridine, followed by a Buchwald-Hartwig amination to install the amino group. tandfonline.com

Table 3: Overview of Key Cross-Coupling Reactions for Pyridine Functionalization

| Reaction | Electrophile | Nucleophile | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Halide | Organoboron Reagent | Pd(PPh₃)₄ + Base | C(sp²)-C(sp³) | researchgate.nettandfonline.com |

| Negishi | Aryl/Heteroaryl Halide | Organozinc Reagent | Pd(0) or Ni(0) complex | C(sp²)-C(sp³) | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Aryl/Heteroaryl Halide | Amine | Pd catalyst + Ligand + Base | C(sp²)-N | tandfonline.comacs.org |

These modern catalytic methods provide a highly efficient and modular route to this compound and a diverse library of its analogues, solidifying the importance of transition metal catalysis in contemporary organic synthesis.

Multicomponent Reaction (MCR) Strategies for Complex Aminopyridine Scaffolds

Multicomponent reactions (MCRs) represent a highly efficient and powerful strategy for the synthesis of complex molecular architectures, including diverse aminopyridine scaffolds. mdpi.comresearchgate.net These reactions, in which three or more reactants combine in a single synthetic operation to form a final product that contains the essential parts of all starting materials, have garnered significant attention in medicinal and organic chemistry. mdpi.comresearchgate.net The inherent advantages of MCRs include operational simplicity, convergence, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds from readily available starting materials. mdpi.comresearchgate.net

Several MCR strategies have been developed for the synthesis of substituted 2-aminopyridines, which are valuable precursors and structural motifs in pharmaceuticals. mdpi.comnih.gov A notable example is the one-pot, four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate. mdpi.comresearchgate.net This particular method can proceed efficiently under catalyst-free and solvent-free conditions, offering a green and practical approach to functionalized 2-aminopyridines. mdpi.comresearchgate.net

Another versatile MCR approach involves the three-component reaction of enaminones, malononitrile, and a primary amine. nih.gov This method has proven effective for accessing a variety of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov The reaction mechanism is proposed to initiate with a Knoevenagel condensation between the enaminone and malononitrile, followed by a Michael addition of the primary amine and subsequent intramolecular cyclization and aromatization to yield the 2-aminopyridine structure. nih.gov Similarly, three-component reactions of 2-aminopyridines, aldehydes, and active methylene (B1212753) compounds like malononitrile, catalyzed by Lewis acids, have been employed to synthesize fused heterocyclic systems such as 1,8-naphthyridine (B1210474) derivatives. organic-chemistry.org

The scope of MCRs in aminopyridine synthesis is broad, allowing for the incorporation of diverse substituents and functional groups, which is crucial for developing analogues of specific targets like this compound. These strategies provide a direct and efficient pathway to complex aminopyridine cores that might otherwise require lengthy, multi-step synthetic sequences. mdpi.com

Solvent-Free and Green Chemistry Methodologies for Sustainable Synthesis

In recent years, the principles of green chemistry have become integral to the development of new synthetic methodologies, aiming to reduce environmental impact and enhance laboratory safety. researchgate.net For the synthesis of 2-aminopyridine derivatives, solvent-free and other green chemistry approaches have been successfully implemented, offering sustainable alternatives to traditional methods that often rely on volatile and hazardous organic solvents. mdpi.comresearchgate.net

Solvent-free reaction conditions have emerged as a powerful green chemical technology from both economic and synthetic viewpoints. mdpi.comresearchgate.net Many multicomponent reactions for synthesizing 2-aminopyridines can be performed without any solvent, often at room temperature or with gentle heating. mdpi.comnih.gov For instance, the four-component synthesis of substituted 2-aminopyridines from acetophenones, malononitrile, aldehydes, and ammonium carbonate proceeds efficiently under solvent-free conditions, providing high yields and an environmentally friendly process. mdpi.comresearchgate.net This approach not only eliminates solvent waste but also simplifies product isolation, as the solid product can often be purified by simple washing. mdpi.comresearchgate.net

Another green strategy involves the use of water or other environmentally benign solvents. A method for the direct conversion of aminopyridines into pyridinyl tosylates utilizes a water paste at room temperature, with the reaction mixture being ground in a mortar. tpu.ru This procedure represents a simple, environmentally friendly alternative to traditional methods that use organic solvents. tpu.ru Similarly, the synthesis of 2-arylimidazo[1,2-a]pyridines, which are derived from 2-aminopyridines, has been successfully carried out in aqueous ethanol (B145695), a greener solvent system. royalsocietypublishing.org

The development of catalyst-free reactions further contributes to the green synthesis of aminopyridines. mdpi.com By avoiding catalysts, which can be expensive or toxic, these methods offer simpler procedures and reduce waste associated with catalyst removal. rsc.org The combination of solvent-free and catalyst-free conditions in multicomponent reactions represents a particularly attractive green approach for the sustainable production of aminopyridine analogues. mdpi.comresearchgate.netrsc.org These methodologies align with the growing demand for chemical processes that are not only efficient but also environmentally responsible.

Optimization of Reaction Parameters and Process Scale-up for this compound

The successful synthesis of a target compound like this compound or its analogues on a practical scale requires meticulous optimization of reaction parameters and careful consideration of process scale-up. Optimization is crucial for maximizing product yield, minimizing reaction time, and ensuring the economic viability and safety of the process.

Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and solvent choice. For instance, in the multicomponent synthesis of 2-amino-3-cyanopyridine derivatives from enaminones, malononitrile, and a primary amine, reaction conditions were systematically evaluated to find the optimal settings. nih.gov It was observed that the reaction failed to produce any product at room temperature without a solvent, but increasing the temperature significantly improved the yield. nih.gov The best result was achieved at 80 °C for a duration of 3 hours. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of a 2-Aminopyridine Derivative

This table is based on data for the synthesis of compound 2b as described in the source literature. nih.gov

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Room Temp | 24 | 0 |

| 2 | 40 | 24 | 20 |

| 3 | 60 | 6 | 40 |

| 4 | 80 | 3 | 90 |

Process scale-up, the transition from a laboratory-scale synthesis (milligram to gram) to a larger, potentially industrial scale (kilogram), presents its own set of challenges. etown.edu Issues such as heat transfer, mass transport, and reaction kinetics can differ significantly at larger volumes. Research has shown that while the production of certain 2-aminopyridine derivatives can be slow and low-yielding with difficult purification steps, targeted work can improve these aspects. etown.edu

Successful scale-up has been demonstrated for various aminopyridine-related syntheses. For example, a Groebke–Blackburn–Bienaymé three-component reaction for synthesizing imidazo[1,2-a]pyridines was successfully scaled up 10-fold (to 5.0 mmol), yielding the product on a gram scale with excellent yield. beilstein-journals.org Similarly, a protocol for synthesizing 2-arylimidazo[1,2-a]pyridines was also proven effective on a multigram scale. royalsocietypublishing.org The ability to perform reactions in continuous flow microreactors also offers a significant advantage for facile scale-up, which is highly beneficial for drug discovery and development. nih.gov Careful optimization and robust process development are therefore indispensable for the efficient and reliable production of this compound and its analogues for further research and application.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of organic molecules in solution. The following sections delineate the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, along with a discussion of advanced NMR techniques for complete structural assignment and the study of its dynamic behavior.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the pentan-3-yl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The pyridine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The proton at the C6 position (H6) is predicted to be a doublet, coupled to the proton at the C4 position. The proton at the C4 position (H4) would likely appear as a doublet of doublets, showing coupling to both H6 and the methine proton of the pentan-3-yl group. The proton at the C3 position (H3) is expected to be a singlet or a finely split multiplet.

The protons of the pentan-3-yl group will resonate in the upfield region. The methine proton (CH) directly attached to the pyridine ring is expected to be a quintet, coupled to the four adjacent methylene protons. The methylene protons (CH₂) will likely appear as a complex multiplet due to diastereotopicity and coupling to both the methine and methyl protons. The terminal methyl protons (CH₃) are predicted to be a triplet, coupled to the adjacent methylene protons. The protons of the amino group (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H6 (Pyridine) | 7.9 - 8.1 | d | ~2.0 |

| H4 (Pyridine) | 7.3 - 7.5 | dd | ~8.0, 2.0 |

| H3 (Pyridine) | 6.4 - 6.6 | d | ~8.0 |

| NH₂ | 4.5 - 5.5 | br s | - |

| CH (Pentan-3-yl) | 2.5 - 2.7 | quintet | ~7.5 |

| CH₂ (Pentan-3-yl) | 1.5 - 1.7 | m | - |

| CH₃ (Pentan-3-yl) | 0.8 - 1.0 | t | ~7.5 |

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in this compound. The chemical shifts of the pyridine ring carbons are anticipated in the downfield region, with C2 and C6 appearing at the lowest field due to the direct attachment of the electronegative nitrogen atom and the amino group. The quaternary carbon, C5, to which the pentan-3-yl group is attached, can be definitively assigned using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or by its lack of a signal in a ¹H-¹³C HSQC spectrum. The carbons of the pentan-3-yl group will resonate in the upfield aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 158 - 160 |

| C6 (Pyridine) | 148 - 150 |

| C4 (Pyridine) | 137 - 139 |

| C5 (Pyridine) | 130 - 132 |

| C3 (Pyridine) | 105 - 107 |

| CH (Pentan-3-yl) | 40 - 45 |

| CH₂ (Pentan-3-yl) | 25 - 30 |

| CH₃ (Pentan-3-yl) | 10 - 15 |

To unambiguously confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between H6 and H4 of the pyridine ring, and between the methine, methylene, and methyl protons of the pentan-3-yl group, confirming their connectivity. mdpi.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. dovepress.com It would allow for the definitive assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. dovepress.com Key HMBC correlations would be expected between the methine proton of the pentan-3-yl group and carbons C4, C5, and C6 of the pyridine ring, confirming the attachment point of the alkyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. mdpi.comchemicalbook.com NOESY can be used to confirm the substitution pattern and to study the preferred conformation of the pentan-3-yl group relative to the pyridine ring.

The pentan-3-yl group attached to the pyridine ring can exhibit restricted rotation around the C5-C(methine) bond, leading to conformational isomers. emich.edu Dynamic NMR (DNMR) spectroscopy, involving the acquisition of NMR spectra at variable temperatures, could be utilized to study this conformational exchange process. emich.eduunibas.it At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the fast exchange limit. Analysis of the line shapes at different temperatures would allow for the determination of the energy barrier to rotation. unibas.it

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways, which provides further structural confirmation.

To obtain the mass spectrum of this compound, various soft ionization techniques can be employed to generate the molecular ion with minimal fragmentation.

Electrospray Ionization (ESI): ESI is a gentle ionization method well-suited for polar molecules like aminopyridines. researchgate.netnih.gov It is expected to produce a strong protonated molecular ion, [M+H]⁺.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wide range of compounds, including those of medium polarity. researchgate.netpurdue.edu It would also be expected to yield a prominent [M+H]⁺ ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is particularly useful for the analysis of non-volatile and thermally labile molecules. researchgate.netrsc.org In a suitable matrix, MALDI-TOF (Time-of-Flight) analysis would provide the accurate mass of the molecular ion. researchgate.netrsc.org

High-resolution mass measurement of the [M+H]⁺ ion would allow for the unambiguous determination of the elemental formula (C₁₀H₁₇N₂ for the protonated molecule), confirming the molecular identity.

The fragmentation of the protonated molecular ion of this compound under collision-induced dissociation (CID) in a tandem mass spectrometer would provide valuable structural information. The primary fragmentation pathways are expected to involve the cleavage of the pentan-3-yl substituent. A prominent fragmentation would be the loss of an ethyl radical (C₂H₅•) to form a stable secondary carbocation, or the loss of a propyl radical (C₃H₇•). Another characteristic fragmentation would be the benzylic-type cleavage, where the bond between the methine carbon and the pyridine ring cleaves, leading to a resonance-stabilized pyridinylmethyl-type cation. Further fragmentation of the pyridine ring itself could also occur, leading to smaller characteristic fragment ions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the molecular ion ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways are largely dictated by the most labile bonds and the stability of the resulting fragments.

The primary fragmentation mechanism for aliphatic amines involves the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org This α-cleavage is favorable as it results in the formation of a stable, resonance-stabilized iminium cation. libretexts.org In the case of this compound, two principal α-cleavage pathways are anticipated for the pentan-3-yl substituent.

Another significant fragmentation pathway involves the cleavage of the bond between the pentyl group and the pyridine ring. This would lead to the formation of a protonated 2-aminopyridine ion and a neutral pentene molecule, or a pentyl cation and a neutral 2-aminopyridine molecule, depending on which fragment retains the charge. The fragmentation of the pyridine ring itself can also occur, though it typically requires higher energy.

A summary of predicted key fragmentations for this compound is presented in the table below.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| 179.15 | [C₂H₅CHNH₂]⁺ | 58 | C₈H₉N | α-Cleavage at the pentyl group |

| 179.15 | [C₂H₅CH(Py-NH₂)]⁺ | 149 | C₂H₅• | Cleavage of ethyl radical from pentyl group |

| 179.15 | [C₅H₁₁]⁺ | 71 | C₅H₆N₂ | Cleavage of the aminopyridine moiety |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of intermolecular interactions. mdpi.com

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its primary amine, pyridine ring, and alkyl functionalities. ucla.edulibretexts.org

N-H Stretching: As a primary amine, the compound will show two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. ucla.edulibretexts.org The asymmetric stretch appears at a higher wavenumber, while the symmetric stretch appears at a lower wavenumber. The exact positions are sensitive to hydrogen bonding. pressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹). vscht.cz Aliphatic C-H stretching vibrations from the pentyl group will be observed below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. pressbooks.pub

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring typically occur in the 1600-1400 cm⁻¹ region. vscht.cz

N-H Bending: The N-H bending (scissoring) vibration of the primary amino group usually gives rise to a medium to strong absorption band around 1650-1580 cm⁻¹. cdnsciencepub.com

C-H Bending: Aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern on the pyridine ring and are found in the 900-680 cm⁻¹ region. vscht.cz

Raman spectroscopy would complement the IR data, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. mdpi.com For instance, the symmetric stretching of the pyridine ring is often a strong band in Raman spectra.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3500 - 3300 | Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | Medium |

| 3100 - 3010 | Aromatic C-H | Stretch | Medium to Weak |

| 2960 - 2850 | Aliphatic C-H (Pentyl) | Stretch | Strong |

| 1650 - 1580 | Primary Amine (NH₂) | Bending (Scissoring) | Medium to Strong |

| 1600 - 1400 | Pyridine Ring | C=C and C=N Stretch | Medium to Strong |

The supramolecular structure of this compound in both solid and solution states is significantly influenced by hydrogen bonding. rsc.org The molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the lone pair on the amino nitrogen and the lone pair on the pyridine ring nitrogen). acs.orgrsc.org

In the solid state, aminopyridine derivatives commonly form hydrogen-bonded dimers or polymeric chains. rsc.orgrsc.org The most prevalent interaction is the N-H···N hydrogen bond, where the amino group of one molecule interacts with the pyridine nitrogen of an adjacent molecule. nih.gov This self-assembly leads to organized molecular frameworks that stabilize the crystal lattice. rsc.org The formation of these hydrogen bonds can be readily detected by IR spectroscopy, as it causes a significant red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands compared to the gas phase or dilute non-polar solutions. tandfonline.com

In solution, the extent and nature of hydrogen bonding depend on the solvent's properties and the compound's concentration. tandfonline.com In non-polar solvents like carbon tetrachloride or chloroform, self-association into dimers or chain-like structures occurs, which can be monitored by observing changes in the N-H stretching region of the IR spectrum as a function of concentration. nih.govtandfonline.com In polar, protic solvents like ethanol or water, the solute molecules will form hydrogen bonds with the solvent, disrupting the self-association observed in non-polar media. bohrium.com

Ultraviolet-Visible (UV-Vis) Absorption and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into its chromophoric system. libretexts.org

The primary chromophore in this compound is the 2-aminopyridine moiety. The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the pyridine ring, which is perturbed by the electron-donating amino group. researchgate.net The spectrum of pyridine itself shows absorption bands around 250-262 nm. researchgate.net The amino group acts as an auxochrome, typically causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridine ring. researchgate.net

The spectrum of 2-aminopyridine derivatives generally displays two main absorption bands. sciforum.net These bands are attributed to π → π* electronic transitions within the aminopyridine system. researchgate.net The pentan-3-yl group, being a saturated alkyl substituent, is not a chromophore itself but acts as a weak auxochrome. It is expected to have a minor electronic effect, possibly causing a small bathochromic shift relative to unsubstituted 2-aminopyridine due to hyperconjugation and inductive effects. An n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be present but is often weaker and can be obscured by the more intense π → π* bands. libretexts.org

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | 2-Aminopyridine System | ~240 - 260 |

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands upon a change in solvent polarity. nih.gov This phenomenon provides valuable information about the difference in polarity between the ground and excited states of the molecule. Studies on various aminopyridine derivatives have demonstrated their solvatochromic behavior. sciforum.netnih.gov

For this compound, a similar sensitivity to the solvent environment is expected. The electronic absorption spectra are likely to exhibit a bathochromic (red) shift as the polarity of the solvent increases. sciforum.net This positive solvatochromism indicates that the excited state is more polar than the ground state, which is common for molecules with intramolecular charge transfer (ICT) character, such as an electron-donating group (-NH₂) on an electron-accepting ring (pyridine). beilstein-journals.org

In non-polar solvents, the molecule exists in its ground state electronic distribution. In polar solvents, dipole-dipole interactions stabilize the more polar excited state to a greater extent than the ground state. nih.gov This differential stabilization lowers the energy gap for the electronic transition, resulting in absorption at a longer wavelength. sciforum.net The extent of the shift can be correlated with solvent polarity parameters, providing a quantitative measure of the molecule's environmental sensitivity. nih.govpsu.edu

Luminescence Properties: Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The luminescence properties of aminopyridine derivatives are of significant interest due to their potential applications in molecular probes and materials science. researchgate.net The fluorescence and phosphorescence characteristics, specifically quantum yields and lifetimes, are highly dependent on the molecular structure and the surrounding environment.

The fluorescence of aminopyridines is influenced by the nature of the lowest excited singlet state, which can have significant n,π* character, especially in nonpolar solvents. epa.gov This often leads to lower fluorescence rate constants in such environments compared to polar, hydrogen-bonding solvents. For 2-aminopyridine and its derivatives, the quantum yield can be significant, and substitutions on the pyridine ring can modulate these properties. sciforum.net The introduction of an alkyl group, such as the pentan-3-yl group, at the 5-position is expected to have a modest electronic effect, primarily influencing the molecule's solubility and crystal packing, which in turn can affect its solid-state luminescence.

Phosphorescence in aminopyridine derivatives is generally less efficient than fluorescence at room temperature in fluid solutions due to non-radiative decay processes. The ratio of phosphorescence to fluorescence quantum yield (φp/φF) can provide insights into the efficiency of intersystem crossing.

Detailed experimental determination of the fluorescence and phosphorescence quantum yields and lifetimes for this compound would require dedicated photophysical studies. Hypothetical data based on typical values for similar aminopyridine derivatives are presented in the table below for illustrative purposes.

Interactive Data Table: Hypothetical Luminescence Properties of this compound

| Property | Solvent | Hypothetical Value |

| Fluorescence Quantum Yield (Φf) | Cyclohexane | 0.15 |

| Fluorescence Quantum Yield (Φf) | Ethanol | 0.35 |

| Fluorescence Lifetime (τf) | Cyclohexane | 2.5 ns |

| Fluorescence Lifetime (τf) | Ethanol | 5.0 ns |

| Phosphorescence Quantum Yield (Φp) | 77 K Glass | 0.05 |

| Phosphorescence Lifetime (τp) | 77 K Glass | 150 ms |

Note: The values presented in this table are hypothetical and are intended to illustrate the expected range for a compound of this class. Actual experimental values may differ.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. Such an analysis would provide invaluable information on the molecular geometry, bond parameters, and intermolecular interactions of this compound.

Precision Determination of Molecular Geometry and Bond Parameters

An SC-XRD study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. For the pyridine ring, the C-N and C-C bond lengths are expected to be in the typical range for aromatic heterocyclic systems. The C-N bond of the amino group will exhibit partial double bond character due to resonance with the pyridine ring. The geometry of the pentan-3-yl group would likely adopt a staggered conformation to minimize steric hindrance.

Interactive Data Table: Expected Bond Parameters for this compound from SC-XRD

| Parameter | Expected Value (Å or °) |

| Pyridine C-N Bond Length | ~1.34 - 1.38 Å |

| Pyridine C-C Bond Length | ~1.37 - 1.40 Å |

| C-NH2 Bond Length | ~1.36 Å |

| Pyridine Ring Angles | ~118 - 122° |

| C-C-C Angle (pentyl chain) | ~112° |

Note: These values are based on typical bond lengths and angles for similar molecular fragments and are for illustrative purposes. Precise values would be determined by experimental SC-XRD analysis.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking)

The crystal packing of this compound would be governed by a combination of intermolecular forces. The primary amino group and the pyridine nitrogen are strong candidates for hydrogen bonding. It is anticipated that the molecules would form hydrogen-bonded dimers or chains. For instance, N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another are a common motif in aminopyridine crystals. researchgate.netiucr.org

Studies on Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in pyridine derivatives. Current time information in Bangalore, IN.acs.org Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. The existence of polymorphs for this compound is plausible, arising from different possible arrangements of hydrogen bonding and π-π stacking. The flexible pentan-3-yl group could also adopt different conformations, leading to conformational polymorphism.

A thorough investigation of polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR. To date, no specific studies on the polymorphism of this compound have been reported in the scientific literature.

Computational Chemistry and Quantum Mechanical Investigations of 5 Pentan 3 Yl Pyridin 2 Amine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies were found that specifically apply Density Functional Theory to determine the optimized geometry and electronic structure of 5-(Pentan-3-yl)pyridin-2-amine.

Conformational Landscape Exploration and Energetic Minima

Information regarding the conformational analysis and the identification of energetic minima for this compound through computational methods is not available in the current body of scientific literature.

Global and Local Reactivity Descriptors

There are no available data from DFT calculations on the global and local reactivity descriptors, such as HOMO-LUMO energies, Fukui functions, or the Molecular Electrostatic Potential, for this compound.

Atomic Charge Distribution and Dipole Moment Calculations

Specific calculations detailing the atomic charge distribution and the dipole moment of this compound have not been reported in the reviewed literature.

Theoretical Prediction and Validation of Spectroscopic Data

No research articles were identified that present theoretical predictions of the spectroscopic data for this compound.

Simulated ¹H and ¹³C NMR Chemical Shifts and Comparison with Experimental Values

There are no published studies that provide simulated ¹H and ¹³C NMR chemical shifts for this compound or a comparison of such theoretical data with experimental values.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT provides insights into the electronic transitions between molecular orbitals. For this compound, TD-DFT calculations can elucidate how the alkyl substituent and the amino group influence the photophysical properties of the pyridine (B92270) ring.

Theoretical calculations for this compound would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase spectra. mdpi.com The predicted UV-Vis spectrum arises from electronic transitions from occupied to unoccupied molecular orbitals. The primary electronic transitions are expected to be of the π → π* and n → π* type, characteristic of aromatic amines.

The highest occupied molecular orbital (HOMO) is likely to be localized on the electron-rich aminopyridine ring, while the lowest unoccupied molecular orbital (LUMO) would also be centered on the pyridine ring system. The pentan-3-yl group, being an electron-donating alkyl group, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-aminopyridine (B139424), due to a destabilization of the HOMO energy level.

Table 1: Predicted UV-Vis Absorption Data for this compound in Methanol

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.085 | HOMO -> LUMO | π -> π* |

| 255 | 0.150 | HOMO-1 -> LUMO | π -> π* |

| 220 | 0.210 | HOMO -> LUMO+1 | π -> π* |

Note: This data is hypothetical and based on typical results for similar alkyl-substituted aminopyridines.

The predicted emission spectrum (fluorescence) can also be calculated by optimizing the geometry of the first excited state. The energy difference between the ground and excited state geometries gives the emission energy. A Stokes shift, the difference between the absorption and emission maxima, can thus be predicted, providing further insight into the molecule's photophysical behavior.

Non-Covalent Interaction (NCI) Analysis and Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak intermolecular and intramolecular interactions. chemtools.org Based on the electron density (ρ) and its reduced density gradient (s), NCI analysis can identify hydrogen bonds, van der Waals interactions, and steric clashes that are crucial for understanding molecular conformation, crystal packing, and interactions with other molecules. researchgate.net

For this compound, NCI analysis would reveal several key weak interactions. Intramolecularly, van der Waals interactions between the pentan-3-yl group and the pyridine ring would influence the rotational barrier and preferred conformation of the alkyl chain. Intermolecularly, in a condensed phase or crystal lattice, the amino group is capable of forming N-H···N hydrogen bonds with the nitrogen atom of the pyridine ring of a neighboring molecule. nih.gov Additionally, the aromatic π-system of the pyridine ring can participate in π-π stacking interactions.

The NCI plot, a scatter plot of the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ2), provides a signature of these interactions. Regions of the plot with low density and low reduced gradient correspond to non-covalent interactions. The sign of λ2 distinguishes between attractive (λ2 < 0) and repulsive (λ2 > 0) interactions.

Table 2: Expected Non-Covalent Interactions in this compound Dimer

| Interaction Type | Interacting Atoms | sign(λ2)ρ | Color in NCI Plot |

|---|---|---|---|

| Hydrogen Bond | N-H···N | Negative (strong) | Blue |

| π-π Stacking | Pyridine rings | Near zero | Green |

| van der Waals | Alkyl chain H atoms | Near zero | Green |

| Steric Repulsion | Crowded H atoms | Positive (weak) | Red |

Note: This data is hypothetical and based on general principles of NCI analysis for similar molecular systems.

Visualization of the NCI analysis results is typically done by plotting isosurfaces of the reduced density gradient, colored according to the value of sign(λ2)ρ. For this compound, this would likely show blue isosurfaces between the amino group of one molecule and the pyridine nitrogen of another, indicating hydrogen bonding. Green, diffuse isosurfaces would appear between the pyridine rings and between the alkyl chains, representing π-π stacking and van der Waals forces, respectively. Red isosurfaces might appear in regions of steric strain, for example, between closely positioned hydrogen atoms.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and intermolecular interactions over time.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules, such as water or an organic solvent, and simulating the system for a period of nanoseconds. researchgate.net The force field, a set of parameters that describes the potential energy of the system, is a crucial component of MD simulations. For an organic molecule like this compound, a force field such as OPLS-AA or GAFF would be appropriate. mdpi.com

The simulation would reveal the dynamic behavior of the pentan-3-yl chain, showing its flexibility and the distribution of its conformational states. Analysis of the radial distribution function (RDF) between the solute and solvent molecules can provide insights into the solvation shell structure. For example, the RDF between the amino group's hydrogen atoms and the oxygen atoms of water would show a sharp peak at a short distance, indicative of hydrogen bonding. researchgate.net

Table 3: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Value/Setting |

|---|---|

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: This data represents a typical setup for an MD simulation and is not from a specific study on this compound.

Furthermore, MD simulations can be used to study the effect of the solvent on the molecule's conformation and properties. rsc.org By running simulations in different solvents, one can observe how the conformational equilibrium of the pentan-3-yl group changes with solvent polarity. This information is valuable for understanding how the molecule will behave in different chemical environments.

QSAR (Quantitative Structure-Activity Relationship) Studies Focused on Chemical Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. chemrevlett.com For this compound, a QSAR study focused on chemical reactivity would involve calculating a set of molecular descriptors that quantify various aspects of its structure and correlating them with a measure of reactivity, such as reaction rate constants or activation energies for a specific chemical transformation.

The development of a QSAR model for the chemical reactivity of a series of substituted aminopyridines, including this compound, would begin with the calculation of a wide range of molecular descriptors. These can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and atomic charges. These are often calculated using quantum mechanical methods like DFT. researchgate.net

Steric Descriptors: These quantify the size and shape of the molecule, such as molecular weight, volume, and surface area.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Hydrophobic Descriptors: These relate to the molecule's solubility properties, with LogP being a common example.

Once the descriptors are calculated for a set of aminopyridine derivatives with known reactivity data, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that relates the descriptors to the reactivity. nih.gov

Table 4: Potentially Significant QSAR Descriptors for the Chemical Reactivity of this compound

| Descriptor Type | Descriptor | Expected Influence on Reactivity |

|---|---|---|

| Electronic | LUMO Energy | A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. |

| Electronic | Charge on Pyridine N | A more negative charge may indicate higher nucleophilicity of the ring nitrogen. |

| Steric | Molar Volume | Increased steric bulk from the pentyl group could hinder reactions at adjacent positions. |

| Hydrophobic | LogP | Higher LogP indicates greater lipid solubility, which can affect reactivity in different solvent phases. |

Note: This table presents a hypothetical selection of descriptors and their expected influence based on general chemical principles.

The resulting QSAR model can be used to predict the chemical reactivity of new, untested aminopyridine derivatives. The model can also provide insights into the structural features that are most important for determining reactivity, thereby guiding the design of new molecules with desired reactivity profiles.

Chemical Reactivity and Mechanistic Studies of 5 Pentan 3 Yl Pyridin 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comuoanbar.edu.iquomustansiriyah.edu.iq However, the presence of the powerful electron-donating amino group at the C2-position significantly activates the ring for such reactions. The amino group directs incoming electrophiles to the positions ortho and para to it. In this molecule, the C3 and C5 positions are ortho and para respectively. The C5-position is already substituted with the pentan-3-yl group. Therefore, electrophilic attack is most likely to occur at the C3-position. The pentan-3-yl group at C5 provides some steric hindrance but also contributes electron density, further activating the ring. Theoretical studies on 2-aminopyridine (B139424) nitration suggest that while the 5-nitro product is often the major isomer, the 3-nitro isomer also forms, with the reaction outcome influenced by reaction conditions and the nature of the intermediate species. sapub.org

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. uoanbar.edu.iq In 5-(pentan-3-yl)pyridin-2-amine, these positions are C2, C4, and C6. However, for a nucleophilic substitution to occur, a good leaving group must be present at one of these positions. The amino group at C2 is a poor leaving group. Therefore, direct nucleophilic substitution on the parent molecule is unlikely. If a leaving group (like a halogen) were present, for instance at the C6 position, nucleophilic aromatic substitution would be a viable reaction pathway. The synthesis of various 2-aminopyridine derivatives often involves the nucleophilic substitution of a halide from the pyridine ring by an amine. nih.gov

Transformations Involving the Amino Functionality (e.g., Diazotization, Acylation, Alkylation)

The primary amino group at the C2 position is a key site for a variety of chemical transformations.

Diazotization: The conversion of a primary aromatic amine to a diazonium salt is a fundamental reaction. researchgate.net 2-Aminopyridine derivatives can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.orgsci-hub.ru However, pyridine-2-diazonium salts are known to be particularly unstable and often cannot be isolated, readily decomposing to form the corresponding 2-hydroxypyridine (B17775) (pyridone) derivative. rsc.orggoogle.com The reaction conditions, such as the choice of acid (e.g., HBr, H2SO4), can influence the outcome, leading to the formation of 2-bromo or 2-hydroxy pyridines. google.com

Table 1: Expected Products from Diazotization of this compound

| Reagent Condition | Expected Major Product |

|---|---|

| NaNO₂, aq. HCl, 0-5 °C | 5-(Pentan-3-yl)pyridin-2(1H)-one |

Acylation: The nucleophilic amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. ccsenet.org This N-acylation reaction typically proceeds via a nucleophilic acyl substitution mechanism. ccsenet.org The use of a base, such as triethylamine (B128534) or pyridine, is common to neutralize the acid byproduct. In some cases, with highly deactivated aminopyridines, diacylation can occur. researchgate.net

Alkylation: The amino group can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. nih.govresearchgate.net Direct alkylation can sometimes lead to over-alkylation, yielding tertiary amines. Reductive amination, which involves reacting the amine with a carbonyl compound to form an imine intermediate followed by reduction (e.g., with sodium borohydride), is a more controlled method for achieving mono-alkylation. researchgate.netgoogle.com

Reactions of the Pentan-3-yl Side Chain

The pentan-3-yl side chain is an aliphatic, saturated group and is generally less reactive than the aromatic ring or the amino functionality. Under typical conditions for ring or amino group transformations, the side chain is expected to remain inert. However, under harsh conditions, such as free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) or strong oxidation, reactions at the tertiary carbon of the pentyl group could potentially occur, but this would likely require conditions that would also affect the other functional groups.

Acid-Base Equilibrium and Protonation Behavior in Various Media

This compound has two basic centers: the pyridine ring nitrogen and the exocyclic amino group. The protonation behavior is crucial for understanding its reactivity. In acidic media, the pyridine ring nitrogen is generally more basic than the exocyclic amino group and will be protonated first. sapub.org This is because the lone pair on the ring nitrogen is in an sp² hybrid orbital, while the amino group's lone pair can be delocalized into the aromatic system, reducing its basicity.

Studies on aminopyridines show that the pKa value is influenced by the position of the amino group. The pKa of the conjugate acid of 2-aminopyridine is approximately 6.86. The presence of the electron-donating pentan-3-yl group at the C5 position is expected to slightly increase the basicity (and thus the pKa) of the ring nitrogen compared to unsubstituted 2-aminopyridine.

Table 2: Predicted Protonation Equilibria

| pH Range | Dominant Species |

|---|---|

| pH < ~7 | Pyridinium (B92312) ion (protonated on ring nitrogen) |

Thermodynamic studies on the complexation of aminopyridines with metal ions have shown that the stability of the complexes is related to the basicity of the ligand. orientjchem.org

Kinetic and Thermodynamic Aspects of Elementary Reactions

Detailed kinetic and thermodynamic data for elementary reactions of this compound are not available in the reviewed literature. However, general principles and data from related systems can provide insight.

Kinetics: Kinetic studies on the reactions of aminopyridine derivatives have been performed in various contexts, such as enzyme inhibition and oxidation reactions. nih.govtandfonline.comacs.orgfigshare.comresearchgate.net For instance, the rate of acylation would depend on the nucleophilicity of the amino group and the electrophilicity of the acylating agent. acs.org The rate of electrophilic substitution would be governed by the stability of the intermediate sigma complex.

Thermodynamics: The thermodynamics of protonation and complex formation involving aminopyridines have been studied, showing that complex formation is generally a spontaneous process. orientjchem.org Theoretical studies on similar molecules have calculated thermodynamic parameters and HOMO-LUMO energy gaps to predict stability and reactivity. dergipark.org.trwu.ac.th For the reactions of this compound, electrophilic substitution at C3 is expected to be the thermodynamically favored pathway due to the directing effects of the amino group.

Investigation of Reaction Pathways and Transition States

Specific computational studies investigating the reaction pathways and transition states for this compound have not been found. However, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for such investigations. dergipark.org.trtandfonline.comresearchgate.net

For analogous systems, DFT calculations have been used to:

Determine the optimized geometries of reactants, intermediates, and products.

Calculate the energies of transition states to determine activation barriers. beilstein-journals.orgresearchgate.net

Model the mechanism of reactions like acylation, alkylation, and electrophilic substitution. rsc.org

Analyze the electronic properties, such as charge distribution and frontier molecular orbitals (HOMO/LUMO), to explain reactivity and regioselectivity. dergipark.org.trresearchgate.net

A computational study on this compound would likely confirm that electrophilic attack at C3 has a lower activation energy barrier than attack at other positions. It could also elucidate the precise mechanism of diazotization, confirming the instability of the diazonium intermediate.

Derivatization and Utilization As a Chemical Building Block for Advanced Constructs

Synthesis of Complex Heterocyclic Compounds Incorporating the 5-(Pentan-3-yl)pyridin-2-amine Moiety

The this compound moiety is a valuable precursor for constructing more elaborate heterocyclic systems. The presence of the primary amine and the pyridine (B92270) nitrogen provides multiple reactive sites for cyclization and coupling reactions. While specific examples for this compound are not extensively documented, the reactivity of analogous alkyl-substituted aminopyridines demonstrates the potential synthetic pathways.

The amine group can undergo condensation reactions with carbonyl compounds to form imines, which can then be involved in further cyclization. evitachem.com Similarly, it can react with appropriate precursors to form larger heterocyclic systems. For instance, aminopyridines are known to react with dicarbonyl compounds or their equivalents to construct fused ring systems. The general reactivity allows for its use in multi-component reactions to build molecular diversity. nih.govrsc.org

A key application of similar structures is in the synthesis of substituted pyrimidines. Research on bacterial FtsZ inhibitors has led to the synthesis of 2,4,6-trisubstituted pyrimidines where a pentan-3-yl group is attached to the pyrimidine (B1678525) ring. acs.org In one example, a related compound, 2-(6-(pentan-3-yl)-2-(pyridin-4-yl)pyrimidin-4-yl)ethanol, was synthesized, showcasing how the core structure can be incorporated into a more complex and biologically relevant heterocyclic framework. acs.org

Furthermore, aminopyridine derivatives are used in the synthesis of tetrazines for bioorthogonal conjugation. nih.govacs.org The general method involves the reaction of an aminopyridine with other reagents to form a substituted tetrazine ring, highlighting a potential route for functionalizing the this compound scaffold. nih.govacs.org

| Precursor/Related Compound | Reaction Type | Resulting Heterocycle | Ref. |

| 2-Aminopyridine (B139424) Analogues | Condensation/Cyclization | Pyrimidine Derivatives | acs.org |

| Aminopyridines | Pinner Reaction/Cyclization | Tetrazine Derivatives | nih.govacs.org |

| Pyrazin-2-amine & 5-bromothiophene-2-carboxylic acid | Condensation & Suzuki Coupling | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |

Coordination Chemistry: Formation of Metal Complexes as Ligands

The aminopyridine framework, such as that in this compound, is an excellent chelating ligand in coordination chemistry. The pyridine ring's nitrogen atom and the exocyclic amino group can act as a bidentate N,N-donor, forming stable complexes with a variety of transition metals. mdpi.comresearchgate.net The formation of five-membered chelate rings with metal ions is a common and stabilizing coordination motif.

The coordination chemistry of related aminopyridine-based ligands has been explored. For example, Schiff base ligands derived from aminopyridines have been shown to form complexes with metals such as cobalt (Co), nickel (Ni), copper (Cu), and cadmium (Cd). ijsrch.com These complexes often exhibit enhanced biological activity compared to the free ligands. ijsrch.com Iron(II) complexes with bispidine ligands containing pyridine donor groups have also been synthesized and studied for their catalytic properties. mdpi.com

The stability and properties of the resulting metal complexes are influenced by the nature of the metal ion and the specific substituents on the ligand. The pentan-3-yl group on the pyridine ring would primarily exert steric and electronic effects, influencing the geometry and reactivity of the metal center.

| Ligand Type (Analogous) | Metal Ion(s) | Resulting Complex Type | Potential Application | Ref. |

| Schiff bases from aminopyridines | Co(II), Ni(II), Cu(II), Cd(II) | Bidentate Schiff Base Complexes | Antibacterial Agents | ijsrch.com |

| Bispidine ligands with pyridine groups | Fe(II), Cu(II), Zn(II), Co(II), Ga(III) | Heptacoordinate/Hexacoordinate Complexes | Catalysis, Nuclear Medicine | mdpi.com |

| 1,3,5-triazino[1,2-a]benzimidazole derivative | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate N,N-donor Complexes | Anticancer Agents | ekb.eg |

Supramolecular Assembly and Self-Organization Studies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered assemblies. beilstein-journals.orgnih.gov The structure of this compound contains key features that facilitate its participation in such assemblies.

Hydrogen Bonding: The primary amine group (-NH₂) is an effective hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This dual functionality allows the molecule to form extensive hydrogen-bonding networks, leading to self-assembly into tapes, sheets, or three-dimensional architectures.

π–π Stacking: The aromatic pyridine ring can engage in π–π stacking interactions with adjacent rings, further stabilizing the supramolecular construct. beilstein-journals.org

While specific self-organization studies on this compound are not prominently reported, the principles are well-established with similar molecules. For example, pillar nih.govarenes modified with 2,6-pyridine dicarboxylic acid units have been shown to form network supramolecular polymers through a combination of host-guest interactions and metal coordination, creating advanced, stimuli-responsive materials. rsc.org The predictable nature of these interactions allows for the rational design of complex molecular architectures from simple building blocks. nih.gov

Precursor for Advanced Materials (e.g., Organic Semiconductors, Polymer Components, Optoelectronic Materials)

The electronic properties of the pyridine ring make this compound a candidate for use as a precursor in advanced materials. Substituted pyridines and related nitrogen heterocycles are integral components in the fields of materials science, medicinal chemistry, and organic synthesis. nih.govrsc.org

Organic Electronics: Pyridine- and pyrazine-based compounds are explored for their applications in organic electronics. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been investigated for their nonlinear optical (NLO) properties, which are crucial for optoelectronic devices. mdpi.com The electron-deficient nature of the pyridine ring can be tuned by substituents to create materials with desired charge-transport properties for use in organic semiconductors.

Polymer Components: The amine functionality allows the molecule to be incorporated into polymer chains, for example, through the formation of polyamides or polyimines. The resulting polymers would feature the pentan-3-yl-pyridine moiety as a repeating unit, potentially imparting specific thermal, mechanical, or electronic properties to the material.

Optoelectronic Materials: A dihydropyridine (B1217469) derivative, diethyl 2,6-dimethyl-4-(pentan-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate, has been used in the synthesis of ketones under visible light irradiation, demonstrating the involvement of such structures in photochemistry, which is relevant to optoelectronic materials. acs.org Furthermore, lanthanide supramolecular switches constructed from pyridine-modified pillar nih.govarenes have been developed for applications in anti-counterfeiting and on-demand color tuning, showcasing the role of pyridine derivatives in advanced optical materials. rsc.org

Advanced Analytical Methodologies for Purity, Quantification, and Reaction Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 5-(Pentan-3-yl)pyridin-2-amine and its potential impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each play a distinct and vital role.

HPLC is a primary technique for the purity assessment and quantification of this compound. Due to the compound's basic and hydrophilic nature, several HPLC modes can be employed. sielc.com Reversed-phase (RP) HPLC is common, often requiring ion-pairing reagents to achieve adequate retention and peak shape. sielc.com However, to ensure compatibility with mass spectrometry, alternative methods like HILIC or mixed-mode chromatography are often preferred. sielc.comzodiaclifesciences.comsielc.com A particularly effective approach for aminopyridine isomers involves separation based on hydrogen-bonding interactions. zodiaclifesciences.comsielc.com

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. Validation would be performed according to ICH guidelines to ensure the method is fit for its intended purpose.

Table 1: Representative HPLC Method Parameters for Aminopyridine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | SHARC 1 (5 µm, 3.2 x 100 mm) or Zodiac HST HB |

| Mobile Phase | Acetonitrile/Methanol with Formic Acid and Ammonium (B1175870) Formate zodiaclifesciences.comsielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 270 nm, or LC/MS sielc.com |

| Temperature | Ambient |

Gas chromatography is the method of choice for analyzing volatile organic impurities that may be present in this compound, such as residual solvents from synthesis. scirp.org Headspace GC coupled with a Flame Ionization Detector (FID) is a standard technique for this purpose. researchgate.nettandfonline.com For the analysis of the compound itself and less volatile reaction byproducts, direct injection GC-MS can be utilized. lew.roacs.orgnih.gov The selection of the column is critical, with polar columns often providing the best separation for pyridine (B92270) derivatives.

Table 2: Typical GC Conditions for Analysis of Pyridine and Related Volatiles

| Parameter | Typical Conditions |

|---|---|

| Column | DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) scirp.org |

| Carrier Gas | Nitrogen or Helium at 1.2 mL/min scirp.org |

| Injector | Headspace or Direct Injection researchgate.net |

| Oven Program | Initial 40°C, hold 5 min; ramp to 225°C scirp.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.nettandfonline.com |

Thin-Layer Chromatography is an indispensable tool for the rapid monitoring of chemical reactions to synthesize this compound. acs.orgitwreagents.combrieflands.com It allows for a quick assessment of the consumption of starting materials and the formation of the product. royalsocietypublishing.orgorgsyn.org By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the different components are separated based on their polarity. Visualization under UV light is typically used to observe the spots. acs.orgorgsyn.org

Table 3: General TLC Parameters for Monitoring Pyridine Derivative Synthesis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica gel F254 aluminum sheets acs.org |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) or Dichloromethane:Methanol (e.g., 9:1 v/v) royalsocietypublishing.org |

| Visualization | UV light at 254 nm and/or 360 nm acs.org |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a high degree of certainty in both identification and quantification.

GC-MS and LC-MS/MS : Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile and semi-volatile impurities and byproducts by providing both retention time and mass spectral data, which allows for structural elucidation. lew.ronih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of this compound and its non-volatile impurities. researchgate.netnih.govnih.gov The high selectivity of MS/MS allows for quantification even in complex matrices. researchgate.net Derivatization techniques can be employed to enhance sensitivity for certain analytes. nih.govnih.gov

ICP-MS for Trace Metal Analysis : Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for the determination of elemental impurities. pharmaguru.codrawellanalytical.comnetpharmalab.es In the context of a pharmaceutical intermediate like this compound, ICP-MS is used to quantify potentially toxic trace metals that may have been introduced from raw materials or catalysts during the manufacturing process. netpharmalab.es This technique offers unmatched sensitivity, capable of detecting metals at parts-per-trillion levels. drawellanalytical.com

Table 4: Overview of Hyphenated Techniques for Analysis

| Technique | Application | Key Advantages |

|---|---|---|

| GC-MS | Identification of volatile impurities and reaction byproducts. lew.ronih.gov | Provides structural information from mass spectra. |

| LC-MS/MS | Quantification of the main compound and non-volatile impurities. researchgate.net | High sensitivity and selectivity; suitable for trace analysis. nih.gov |

| ICP-MS | Quantification of trace elemental impurities. pharmaguru.codrawellanalytical.com | Unmatched sensitivity for multi-element detection. drawellanalytical.comnetpharmalab.es |

Electroanalytical Characterization

Electroanalytical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The electrochemical behavior of pyridine derivatives is influenced by the nature and position of substituents on the pyridine ring. mdpi.comrsc.org CV studies can reveal information about the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and potential reactivity. nih.govacs.org Such studies typically show irreversible oxidation of the dihydropyridine (B1217469) ring to the corresponding pyridine derivative. nih.gov

Table 5: Representative Parameters for Cyclic Voltammetry of Pyridine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Working Electrode | Glassy Carbon Electrode nih.gov |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Solvent/Electrolyte | Acetonitrile with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) |

| Scan Rate | 50-200 mV/s |

Q & A

Q. What are the common synthetic routes for 5-(Pentan-3-yl)pyridin-2-amine?

The synthesis typically involves nucleophilic substitution reactions on fluorinated pyridine derivatives. For example, pentafluoropyridine can react with sodium azide to introduce amine groups, followed by alkylation with pentan-3-yl substituents. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to avoid side products like regioisomers . Industrial-scale methods may employ advanced fluorination techniques or palladium-catalyzed cross-coupling reactions for higher yields .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the pyridine ring substitution pattern and alkyl chain integration (e.g., H and C NMR).

- Mass spectrometry (MS) : For molecular weight verification and fragmentation analysis.

- Infrared (IR) spectroscopy : To identify amine (-NH) and C-F stretching vibrations. Cross-referencing with computational simulations (e.g., density functional theory) enhances spectral interpretation .

Q. What are the primary research applications of this compound?

The compound is explored as:

- A building block in organic synthesis for fluorinated pharmaceuticals or agrochemicals.

- A ligand in coordination chemistry due to its amine-pyridine structure.

- A precursor for bioactive molecules targeting neurological or metabolic pathways .